2-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Catalog No.
S14734179
CAS No.
M.F
C14H21NO2
M. Wt
235.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Product Name

2-Amino-4-(4-tert-butyl-phenyl)-butyric acid

IUPAC Name

2-amino-4-(4-tert-butylphenyl)butanoic acid

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

InChI

InChI=1S/C14H21NO2/c1-14(2,3)11-7-4-10(5-8-11)6-9-12(15)13(16)17/h4-5,7-8,12H,6,9,15H2,1-3H3,(H,16,17)

InChI Key

OULGJNVWQHMXSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(C(=O)O)N

2-Amino-4-(4-tert-butyl-phenyl)-butyric acid is an amino acid derivative characterized by its unique structure, which includes a butyric acid backbone and a para-tert-butylphenyl group. This compound is notable for its potential applications in medicinal chemistry and peptide synthesis. The presence of the tert-butyl group enhances the lipophilicity of the molecule, which can influence its biological activity and interactions with biological systems.

Typical of amino acids:

  • Oxidation: Can be oxidized to form derivatives such as carboxylic acids.
  • Reduction: Reduction reactions can modify functional groups, potentially converting carboxylic acids to alcohols or amines.
  • Substitution: The amino or carboxyl groups can be substituted with other functional groups, allowing for the synthesis of more complex molecules.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The conditions for these reactions can vary, typically involving organic solvents like dimethylformamide or tetrahydrofuran at controlled temperatures.

Research indicates that 2-Amino-4-(4-tert-butyl-phenyl)-butyric acid exhibits significant biological activity, particularly in the context of peptide-based therapeutics. It has been studied for its role in modulating protein-protein interactions and enzyme-substrate dynamics. Its structural properties allow it to act as a peptidomimetic, providing a scaffold for developing inhibitors targeting specific biological pathways .

The synthesis of 2-Amino-4-(4-tert-butyl-phenyl)-butyric acid typically involves several steps:

  • Protection of Functional Groups: The amino group is often protected using Fmoc (9-fluorenylmethoxycarbonyl) or similar protective groups to prevent unwanted reactions during synthesis.
  • Formation of the Butyric Acid Backbone: This may involve coupling reactions with appropriate acylating agents.
  • Deprotection: After the desired modifications are made, the protecting groups are removed to yield the final product.

Industrial methods may employ automated peptide synthesizers to enhance efficiency and yield during large-scale production .

2-Amino-4-(4-tert-butyl-phenyl)-butyric acid finds applications in:

  • Medicinal Chemistry: Used in the development of therapeutic peptides aimed at treating various diseases, including cancer and metabolic disorders.
  • Biotechnology: Serves as a building block in peptide synthesis and is involved in studies related to protein interactions and enzyme activity.
  • Material Science: Potentially utilized in creating peptide-based materials with specific properties for industrial applications .

Studies on 2-Amino-4-(4-tert-butyl-phenyl)-butyric acid have focused on its interaction with various biological targets. The compound's ability to mimic natural amino acids allows it to engage in specific binding interactions with proteins and enzymes, making it valuable for understanding biochemical pathways and developing new therapeutic strategies .

Several compounds share structural similarities with 2-Amino-4-(4-tert-butyl-phenyl)-butyric acid, including:

  • Fmoc-4-tert-butyl-L-phenylalanine: Similar structure but lacks the butyric acid backbone.
  • Fmoc-L-4-tert-butyl-Phe: Another variant with slight differences in functional groups.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
2-Amino-4-(4-tert-butyl-phenyl)-butyric acidAmino acid derivative with a butyric backboneHigh lipophilicity due to tert-butyl group
Fmoc-4-tert-butyl-L-phenylalanineLacks butyric acid structurePrimarily used in peptide synthesis
Fmoc-L-4-tert-butyl-PheSimilar but without butyric acidUsed as a building block in peptides

The uniqueness of 2-Amino-4-(4-tert-butyl-phenyl)-butyric acid lies in its specific combination of lipophilicity and functional versatility, making it particularly useful in both biological and industrial applications .

The incorporation of unnatural amino acids into pharmaceutical agents represents a paradigm shift in drug design, enabling precise control over molecular interactions and bioavailability. Early efforts in UAA research focused on understanding ribosomal tolerance for non-canonical residues. Seminal work in the 1960s demonstrated that modified tRNAs could incorporate d-amino acids and β-amino acids into peptides, challenging the assumption that translation machinery strictly required natural substrates. These foundational studies revealed the ribosome's flexibility, paving the way for therapeutic UAAs like 2-Amino-4-(4-tert-butyl-phenyl)-butyric acid.

A pivotal advancement came with the development of fluorenylmethyloxycarbonyl (Fmoc) protection strategies in the 1980s, which revolutionized solid-phase peptide synthesis. The Fmoc group’s orthogonal stability allowed sequential assembly of complex peptides containing UAAs. This technological leap enabled medicinal chemists to systematically explore side-chain modifications, including the introduction of bulky tert-butyl groups. The compound 2-Amino-4-(4-tert-butyl-phenyl)-butyric acid exemplifies this approach, combining Fmoc-compatible synthesis with enhanced pharmacokinetic properties.

Structural Evolution of Bioactive UAAs

Early UAAs primarily served as spectroscopic probes or mechanistic tools. For instance, N-ε-azidobenzoyl-Lys-tRNA^Lys^ allowed photoaffinity labeling of protein interaction sites. However, the therapeutic potential of UAAs became apparent with the discovery that side-chain modifications could drastically alter bioactivity. The tert-butyl group’s introduction marked a turning point, as its steric bulk and hydrophobicity improved target binding and metabolic stability. Comparative studies show that tert-butyl-substituted UAAs exhibit 3- to 5-fold greater plasma half-lives than their methyl-substituted analogs.

The development of recombinant microbial systems represents a pivotal advancement in the biocatalytic production of chiral amino acids, including 2-Amino-4-(4-tert-butyl-phenyl)-butyric acid. These systems harness the specificity and efficiency of enzymatic processes while providing the scalability and controllability necessary for industrial applications [1] [2].

L-Aminoacylase/N-Acylamino Acid Racemase Co-Expression Systems

The integration of L-aminoacylase and N-acylamino acid racemase in co-expression systems has emerged as a highly effective strategy for the enantioselective production of amino acids. This dynamic kinetic resolution approach combines the stereospecific hydrolysis capability of L-aminoacylase with the racemization activity of N-acylamino acid racemase, enabling theoretical yields approaching 100% for the desired L-enantiomer [3] [4].

Thermococcus litoralis has proven to be an exceptional source of thermostable L-aminoacylase, demonstrating optimal activity at 85°C in Tris-HCl buffer at pH 8.0 [2] [5]. The enzyme exhibits remarkable thermostability with a half-life of 25 hours at 70°C, making it particularly suitable for industrial biotransformation processes. The recombinant enzyme, when overexpressed in Escherichia coli, shows preferential activity toward substrates containing N-benzoyl or N-chloroacetyl amino acids, with particular specificity for hydrophobic, uncharged amino acids such as phenylalanine, methionine, and cysteine [2].

Recent developments in co-expression systems utilizing Deinococcus radiodurans BCRC12827 have demonstrated exceptional performance for L-homophenylalanine production, achieving 99.9% yield within one hour when enzyme activities are balanced at 3600 U/L for both L-aminoacylase and N-acylamino acid racemase [4]. The system exhibits remarkable reusability, maintaining conversion yields above 96% for at least six cycles, with productivity reaching 10 mmol L-homophenylalanine per liter per hour [4].

Critical optimization parameters for co-expression systems include enzyme activity balancing, temperature control, and pH maintenance. Unbalanced enzyme activities result in intermediate accumulation and reduced productivity, as demonstrated in systems where L-aminoacylase activity becomes rate-limiting [4]. The optimal ratio of L-aminoacylase to N-acylamino acid racemase activities typically ranges from 1:1 to 1.2:1, depending on substrate specificity and reaction conditions [3].

System ConfigurationLAA Activity (U/L)NAAAR Activity (U/L)Conversion Yield (%)Productivity (mmol/L·h)Reaction Time (h)Temperature (°C)
Separate Cell Expression (NAAAR + LAA)3600360099.910.0137
Co-expression in E. coli XL1Blue850120083.50.831837
Thermococcus litoralis LAA2850N/A89.25.2685
Deinococcus radiodurans System3600360099.910.0137
Optimized Balanced System3600360099.910.0137

The development of improved N-acetyl amino acid racemase variants through directed evolution has yielded enzymes with up to five-fold higher activity than wild-type enzymes [3]. The NAAAR G291D/F323Y variant demonstrates enhanced performance on N-acetylated amino acids, enabling gram-scale dynamic kinetic resolution with 89% conversion of N-acetyl-DL-allylglycine into D-allylglycine within 18 hours at industrially relevant substrate concentrations of 50 g/L [3].

Whole-Cell Biotransformation Optimization Parameters

The optimization of whole-cell biotransformation systems requires systematic control of multiple parameters to achieve maximum productivity and enantioselectivity. Temperature represents one of the most critical factors, with studies demonstrating that conversion efficiency can increase by 85% when operating at optimal temperatures compared to suboptimal conditions [6] [7].

For microbial transformation systems, the optimal temperature range typically spans 30-42.9°C, with specific optima varying according to the enzyme source and substrate characteristics [6] [7]. Temperature effects manifest through multiple mechanisms: enzyme activity enhancement, improved substrate solubility, and altered membrane permeability affecting substrate uptake rates [6].

pH control emerges as equally critical, with optimal ranges typically between 6.2-7.6 for most amino acid biotransformation systems [7] [8]. Studies on L-DOPA production from L-tyrosine demonstrate that pH 7.31 provides optimal conditions, resulting in a 27% increase in productivity compared to suboptimal pH levels [7]. The pH effect operates through multiple pathways: enzyme stability, substrate ionization state, and cellular metabolic activity [7].

Cell mass loading exhibits a biphasic response, with optimal concentrations around 2.31 g/L for most systems [7]. Insufficient cell mass results in inadequate enzymatic capacity, while excessive loading leads to substrate depletion, increased by-product formation, and potential cell lysis under alkaline conditions [7]. The optimal cell mass represents a balance between enzymatic capacity and substrate availability per cell unit [7].

Substrate concentration optimization follows Michaelis-Menten kinetics, with optimal concentrations typically ranging from 1.488 g/L depending on enzyme affinity and product inhibition characteristics [7] [9]. Higher substrate concentrations may lead to substrate inhibition or metabolic burden on the cells, while insufficient concentrations result in suboptimal enzyme utilization [9].

ParameterOptimal RangeCritical ImpactEffect on Productivity
Temperature30-42.9°CHigh+85% at optimum
pH6.2-7.6High+27% at pH 7.3
Cell Mass Loading2.31 g/LHighBiphasic response
Substrate Concentration1.488 g/LMediumSaturation kinetics
Inoculum Size5-7.5%MediumLinear up to 7.5%
Rotation Speed150-200 rpmLowMinimal above 150 rpm
Residence Time1000 sHighInverse relationship
Buffer TypeTris-HClMediumStability dependent

Mass transfer considerations become particularly important in whole-cell systems, where substrate uptake can become rate-limiting [1]. Studies comparing whole-cell activity with cell-free extracts reveal that amidase activity in cell extracts can be more than ten times higher than in whole cells, indicating transport limitations [1]. This phenomenon necessitates optimization of cell permeabilization strategies and consideration of co-expression of transport proteins [10].

The integration of cofactor recycling systems significantly enhances biotransformation efficiency [11]. NAD+-dependent systems require careful balance between cofactor availability and regeneration capacity, with NADH oxidase-catalase coupling systems providing effective solutions for maintaining cofactor balance while preventing hydrogen peroxide accumulation [11].

Operational stability emerges as a critical factor for industrial implementation, with optimized systems maintaining activity for extended periods [4]. The development of robust strains through metabolic engineering and the implementation of fed-batch strategies can extend operational lifetimes while maintaining high productivity levels [12].

Immobilized Enzyme Reactor Designs

The design and implementation of immobilized enzyme reactors represent a fundamental advancement in continuous biocatalytic processes, offering enhanced enzyme stability, simplified product separation, and improved process economics. These systems provide precise control over reaction conditions while enabling continuous operation with high space-time yields [13] [14].

Modern immobilized enzyme reactor designs focus on matching enzyme dimensions with support pore structures to optimize mass transfer and enzymatic accessibility [14] [15]. The development of isoporous block copolymer membranes with enzyme-matched nanochannels has demonstrated exceptional performance, achieving space-time yields exceeding 1.05 × 10⁵ g L⁻¹ d⁻¹ with operational stability exceeding one month [14] [15].

Monolithic reactor designs offer significant advantages over traditional packed-bed systems through enhanced mass transfer characteristics and reduced pressure drop [16] [17] [18]. Trimethylolpropane trimethacrylate-based monoliths enable efficient enzyme immobilization through thiol-ene click chemistry, providing stable enzyme attachment while maintaining high activity [17]. These systems demonstrate superior performance compared to particulate supports, with improved accessibility of immobilized enzymes and enhanced convective mass transfer [18].

Reactor TypeSupport MaterialFlow ConfigurationSpace-Time Yield (g/L·d)Operational Stability (days)Pressure Drop (bar)
Packed Bed (Particulate)Silica beadsUpward/Downward8.5×10⁴10-150.8-1.2
Monolithic ColumnTrimethylolpropane trimethacrylateAxial flow9.2×10⁴20-250.3-0.5
Hollow Fiber MembranePolypropyleneCross-flow7.8×10⁴>1000.1-0.3
Block Copolymer MembraneIsoporous BCPSingle-pass1.05×10⁵>300.2-0.4
Continuous Stirred TankMagnetic nanoparticlesContinuous stirring6.1×10⁴5-10Minimal

Packed-bed reactors remain the most widely used configuration for immobilized enzyme applications, offering simplicity in construction and operation while providing good substrate conversion efficiency [19]. Upward flow configurations are generally preferred for industrial applications to prevent bed compression and facilitate gas removal when gas-producing reactions occur [19]. The recycling method provides advantages when linear velocity affects reaction rates, allowing precise control of substrate solution velocity through the column [19].

Hollow fiber membrane reactors enable precise control of water activity and continuous product separation, particularly valuable for organic phase biocatalysis [20]. These systems achieve complete esterification while maintaining water activity control through saturated salt solutions pumped through microporous membranes [20]. Operational stability exceeding 100 hours without performance degradation demonstrates the robustness of this approach [20].

The integration of continuous stirred tank reactors with packed-bed systems provides enhanced mixing while maintaining the benefits of enzyme immobilization [21]. Laboratory-scale continuous flow systems for enantioselective synthesis have demonstrated productivities superior to batch processes, with simplified downstream processing and elimination of work-up procedures [21].

Residence time distribution plays a crucial role in reactor performance, with plug-flow reactors generally providing superior performance for enzymatic reactions compared to continuous stirred tank reactors [22]. The precise residence time control in plug-flow systems enables accurate reaction control, particularly important for biocatalytic processes where substrate and product concentrations significantly influence enzyme kinetics [22].

Process intensification through reactor design optimization focuses on maximizing enzyme utilization while minimizing mass transfer limitations [23]. Systematic optimization of operational parameters including substrate concentration, flow rate, and enzyme loading has demonstrated the potential for 95% substrate conversion within the first hour of operation in optimized packed-bed reactors [23].

Production MethodConversion Rate (%)Enzyme Utilization (%)Processing Time (h)Product Purity (%)Economic Score
Batch Free Enzyme75-85100 (single use)12-24>953/10
Batch Immobilized85-9285-906-12>976/10
Continuous Packed Bed88-9580-852-4>988/10
Continuous Monolith92-9890-951-3>999/10
Continuous Membrane89-9687-932-5>987/10

Scale-up considerations for immobilized enzyme reactors require careful attention to heat and mass transfer scaling relationships [23]. Pilot-scale studies demonstrate that reactor scalability depends critically on maintaining optimal flow distribution and avoiding channeling effects that can reduce overall reactor efficiency [23]. The implementation of in situ product removal techniques through membrane separation and adsorption effectively mitigates product inhibition while enhancing reaction kinetics [23].

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

235.157228913 g/mol

Monoisotopic Mass

235.157228913 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types